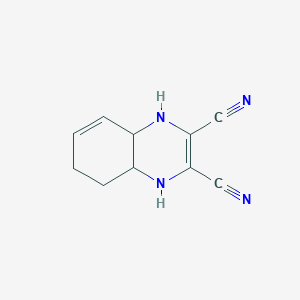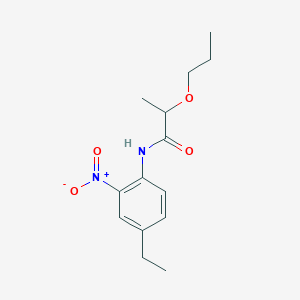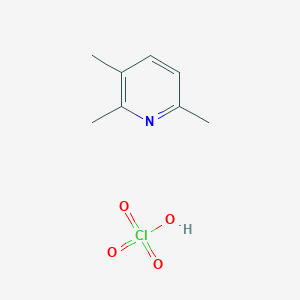
Perchloric acid;2,3,6-trimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;2,3,6-trimethylpyridine is a compound that combines perchloric acid, a strong mineral acid, with 2,3,6-trimethylpyridine, an organic compound belonging to the pyridine family. Perchloric acid is known for its strong oxidizing properties, while 2,3,6-trimethylpyridine is a derivative of pyridine with three methyl groups attached to the 2, 3, and 6 positions of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of perchloric acid typically involves the reaction of sodium perchlorate with hydrochloric acid, resulting in the formation of perchloric acid and sodium chloride as a byproduct . The reaction can be represented as:
NaClO4+HCl→NaCl+HClO4
2,3,6-Trimethylpyridine can be synthesized through various methods, including the alkylation of pyridine with methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of perchloric acid often involves the anodic oxidation of aqueous chlorine at a platinum electrode, which provides a more direct route and avoids the formation of salts . The production of 2,3,6-trimethylpyridine on an industrial scale may involve catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Perchloric acid is a strong oxidizing agent and can participate in various oxidation reactions. It is also highly reactive with organic compounds, leading to potential explosive mixtures . 2,3,6-Trimethylpyridine, being a derivative of pyridine, can undergo typical pyridine reactions such as electrophilic substitution, nucleophilic substitution, and coordination with metal ions .
Common Reagents and Conditions: Common reagents used with perchloric acid include reducing agents and organic solvents. For 2,3,6-trimethylpyridine, reagents such as alkyl halides, acids, and bases are commonly used .
Major Products Formed: The major products formed from reactions involving perchloric acid depend on the specific reaction conditions and substrates used. For 2,3,6-trimethylpyridine, products can include various substituted pyridines and coordination complexes .
Scientific Research Applications
Perchloric acid is widely used in analytical chemistry for titration and as a reagent in the preparation of perchlorate salts, which are important in various industrial applications, including rocket fuel . 2,3,6-Trimethylpyridine is used in organic synthesis and as a ligand in coordination chemistry . It also finds applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
Mechanism of Action
The mechanism of action of perchloric acid involves its strong oxidizing properties, which allow it to react with a wide range of organic and inorganic compounds . 2,3,6-Trimethylpyridine, as a derivative of pyridine, can act as a base and nucleophile, participating in various chemical reactions through its nitrogen atom .
Comparison with Similar Compounds
Similar Compounds:
- 2,4,6-Trimethylpyridine
- 2,3,5-Trimethylpyridine
- 2,3,4-Trimethylpyridine
Uniqueness: 2,3,6-Trimethylpyridine is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules . Compared to other trimethylpyridines, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
89634-94-6 |
|---|---|
Molecular Formula |
C8H12ClNO4 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
perchloric acid;2,3,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.ClHO4/c1-6-4-5-7(2)9-8(6)3;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5) |
InChI Key |
BHTGDPXWUAPOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


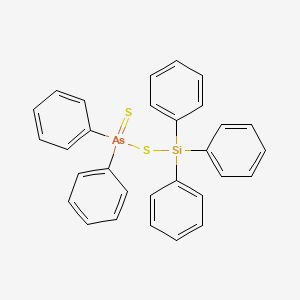

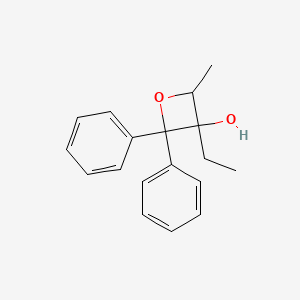
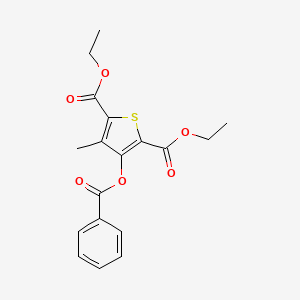
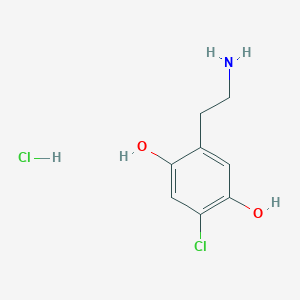
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)

![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)
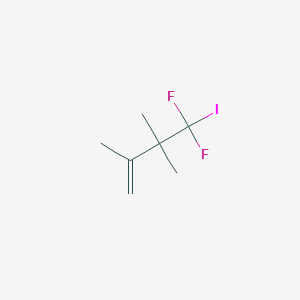

![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)
